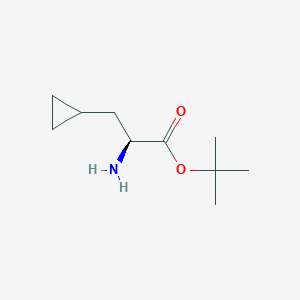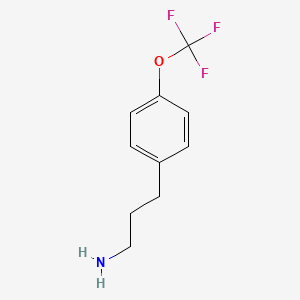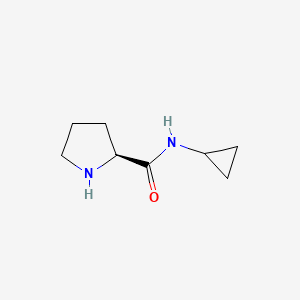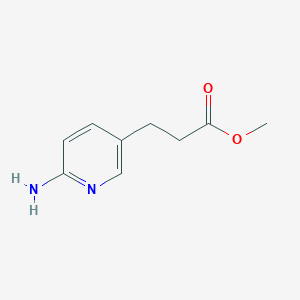
Methyl 3-(6-aminopyridin-3-yl)propanoate
Übersicht
Beschreibung
“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a chemical compound with the formula C9H12N2O2 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique properties.
Synthesis Analysis
The synthesis of “Methyl 3-(6-aminopyridin-3-yl)propanoate” involves several steps. In one experiment, the compound was synthesized by adding 2-nitrobenzenesulfonyl chloride to a solution of “Methyl 3-(6-aminopyridin-3-yl)propanoate” in pyridine. The mixture was stirred at room temperature for 16 hours, after which water was added, and the mixture was extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is characterized by a pyridine ring attached to a propanoate group. The compound has a molecular weight of 180.21 .Chemical Reactions Analysis
“Methyl 3-(6-aminopyridin-3-yl)propanoate” can undergo various chemical reactions. For instance, it can react with hydrogen in the presence of palladium on activated carbon to yield a new compound .Physical And Chemical Properties Analysis
“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a compound with a molecular weight of 180.20. It is stored at room temperature and is in the form of an oil .Wissenschaftliche Forschungsanwendungen
- Application : Methyl 3-(6-aminopyridin-3-yl)propanoate has been investigated as a potent, irreversible inhibitor of MPO . It selectively targets MPO over closely related enzymes like thyroid peroxidase.
- Use : Aminopyridine 2 (methyl 3-(6-aminopyridin-3-yl)propanoate) effectively blocked MPO-dependent vasomotor dysfunction in rat aortic rings ex vivo .
Myeloperoxidase (MPO) Inhibition
Vasomotor Dysfunction Research
Oral Bioavailability Studies
Mouse Model of Peritonitis
Chronic Inflammatory Disease Models
Wirkmechanismus
While the specific mechanism of action of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is not mentioned in the search results, aminopyridines, a class of compounds to which it belongs, have been found to be potent mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress and damage in many inflammatory states .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-aminopyridin-3-yl)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


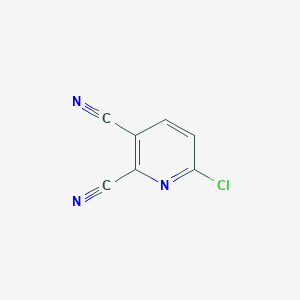
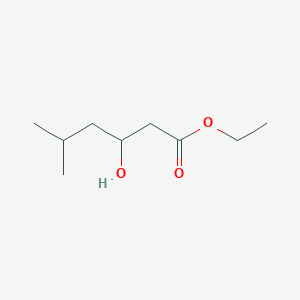

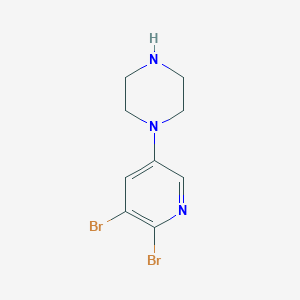

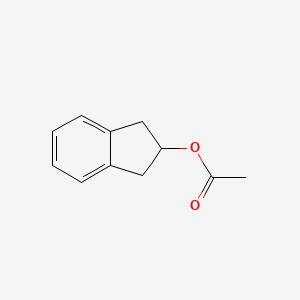
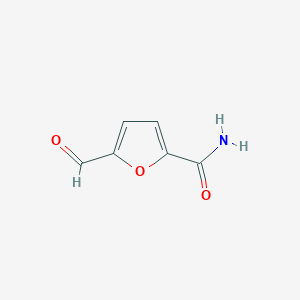
![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)

